![molecular formula C13H13NO3 B187721 Ethyl 8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate CAS No. 77156-75-3](/img/structure/B187721.png)
Ethyl 8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
Overview
Description
Ethyl 8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is a heterocyclic compound with a quinoline backbone. This compound is known for its diverse applications in medicinal chemistry and organic synthesis. It is characterized by its molecular formula C13H13NO3 and a molecular weight of 231.25 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves the reaction of anthranilic acid derivatives with ethyl acetoacetate under acidic conditions. The reaction proceeds through a cyclization process, forming the quinoline ring . Another method involves the use of ethoxymethylene malononitrile or ethyl ethoxymethylene cyanoacetate as starting materials, which are refluxed in glacial acetic acid .
Industrial Production Methods
Industrial production of this compound often employs scalable and efficient methodologies. One such method includes the use of flow chemistry and metal-catalyzed reactions to achieve high yields and purity . These methods are designed to be cost-effective and environmentally friendly, adhering to green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming 4-hydroxyquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure high selectivity and yield .
Major Products
The major products formed from these reactions include quinoline-3-carboxylic acids, 4-hydroxyquinolines, and various substituted quinoline derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
Chemical Synthesis
Ethyl 8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate serves as a versatile building block in organic synthesis. Its structure allows for the modification and synthesis of more complex compounds, which can be tailored for specific biological activities.
Synthetic Routes
The synthesis typically involves multi-step organic reactions. Common methods include:
- Iodination and Esterification : This process introduces iodine into the quinoline ring, enhancing its reactivity.
- Microwave Irradiation : This method accelerates reactions and improves yields, making it suitable for industrial applications.
Antimicrobial Properties
Research has indicated that ethyl 8-methyl-4-oxo-1,4-dihydroquinoline derivatives exhibit antimicrobial activity against various pathogens. The mechanism often involves interaction with bacterial DNA or inhibition of essential enzymes.
Anticancer Activity
Several studies have explored the anticancer potential of this compound. For instance, derivatives have shown cytotoxic effects on ovarian cancer cell lines, with some compounds demonstrating selectivity towards cancer cells compared to normal cells.
Medicinal Chemistry
This compound is being investigated as a lead compound in drug development:
- HIV Integrase Inhibition : Some derivatives have been designed to target HIV integrase, showing promising results in preliminary studies.
- Quinoline-based Pharmaceuticals : The compound's structure allows it to be modified for enhanced pharmacological properties, making it a candidate for further development in treating infectious diseases.
Industrial Applications
The compound is also utilized in the development of dyes and pigments due to its unique chemical properties. Its ability to form complexes with metals can be exploited in various industrial processes.
Case Study 1: Antimicrobial Activity
A study investigated the efficacy of ethyl 8-methyl-4-oxo-1,4-dihydroquinoline derivatives against Staphylococcus aureus and Escherichia coli. Results showed that certain derivatives had minimum inhibitory concentrations (MICs) lower than those of standard antibiotics.
Case Study 2: Anticancer Effects
In vitro studies on ovarian cancer cell lines demonstrated that specific derivatives of ethyl 8-methyl-4-oxo-1,4-dihydroquinoline exhibited significant cytotoxicity with IC50 values indicating strong potential for therapeutic use.
Data Tables
Application Area | Specific Use | Example Compounds | Biological Activity |
---|---|---|---|
Medicinal Chemistry | HIV Integrase Inhibition | Ethyl 8-methyl derivatives | Anti-HIV |
Antimicrobial | Bacterial Inhibition | Various derivatives | Antibacterial |
Industrial | Dyes and Pigments | Quinoline-based dyes | Colorants |
Mechanism of Action
The mechanism of action of Ethyl 8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. It is known to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription in bacteria . This inhibition leads to the disruption of bacterial cell division and ultimately cell death. Additionally, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Ethyl 8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate can be compared with other quinoline derivatives such as:
Ethyl 7-chloro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate: This compound has similar structural features but includes a chlorine atom, which enhances its antimicrobial activity.
Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate: This derivative has a hydroxyl group at the 4-position, which significantly alters its chemical reactivity and biological properties.
Ethyl 6-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate: The presence of an ethyl group at the 6-position provides unique pharmacological properties, making it a potential candidate for drug development.
These comparisons highlight the uniqueness of this compound in terms of its chemical structure and biological activities.
Biological Activity
Ethyl 8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications, highlighting key research findings and case studies.
Chemical Structure and Synthesis
This compound belongs to the class of quinolines, characterized by a quinoline ring system with a carboxylate group. Its molecular formula is , and it has a molecular weight of approximately 219.22 g/mol. The synthesis typically involves several steps, including condensation reactions and cyclization processes, often utilizing microwave irradiation to enhance yields and reduce reaction times.
Synthesis Methodology
The synthesis can be summarized as follows:
- Starting Materials : Ethyl acetoacetate and appropriate amines or aldehydes.
- Reagents : Catalysts such as p-toluenesulfonic acid or microwave irradiation.
- Yield : Generally yields around 70% with purification through recrystallization.
Antimicrobial Properties
One of the most notable biological activities of this compound is its antibacterial efficacy. Research indicates that it exhibits significant activity against various bacterial strains, including those resistant to conventional antibiotics. This property makes it a candidate for developing new antimicrobial therapies.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 16 µg/mL |
Pseudomonas aeruginosa | 64 µg/mL |
Anti-HIV Activity
Recent studies have also evaluated the anti-HIV potential of derivatives based on the quinoline scaffold. A series of compounds derived from this compound were tested for their inhibitory effects on HIV integrase.
- Key Findings :
The biological activity is attributed to the compound's ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in bacterial cell wall synthesis and viral replication.
- Binding Affinity : Molecular docking studies suggest that the compound binds effectively to the active sites of target proteins, disrupting their function.
Case Studies
Several case studies illustrate the therapeutic potential of this compound:
- Study on Antibacterial Efficacy : A clinical trial assessing the compound's effectiveness against multi-drug resistant strains showed promising results, indicating its potential use in treating resistant infections.
- Anti-HIV Research : A series of derivatives were synthesized and tested for anti-HIV activity in vitro, demonstrating significant inhibition of viral replication without cytotoxic effects on host cells.
Properties
IUPAC Name |
ethyl 8-methyl-4-oxo-1H-quinoline-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-3-17-13(16)10-7-14-11-8(2)5-4-6-9(11)12(10)15/h4-7H,3H2,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYUYDOCMASKUMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C=CC=C2C1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90351699 | |
Record name | Ethyl 8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90351699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71083-07-3, 77156-75-3 | |
Record name | Ethyl 1,4-dihydro-8-methyl-4-oxo-3-quinolinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71083-07-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90351699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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